2-Methyl-1,2,3,4-tetrahydroacridin-9-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTPLHBPILFKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modification and Derivatization Strategies of 2 Methyl 1,2,3,4 Tetrahydroacridin 9 Amine Derivatives
Substitution at the 9-Amino Position
The 9-amino group is a primary site for chemical derivatization, allowing for a wide range of structural modifications through various reactions.
The primary amine at the 9-position can react with various carbonyl compounds, such as aldehydes and ketones, through nucleophilic addition to form Schiff bases, also known as imines. ajgreenchem.com This condensation reaction typically proceeds by forming a hemiaminal intermediate, which then dehydrates to yield the imine. ajgreenchem.com These Schiff bases can be of significant interest themselves or can serve as intermediates for further modification.
The resulting carbon-nitrogen double bond (azomethine group) in the Schiff base can be readily reduced to a secondary amine. This reduction is a versatile method for introducing a wide variety of substituents at the 9-amino position.
Reaction Scheme: Formation and Reduction of a Schiff Base
Direct modification of the 9-amino group through alkylation and acylation is a common strategy to synthesize a diverse library of derivatives.
Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. This can be achieved by reacting the parent amine with alkyl halides. The degree of alkylation can be controlled by the reaction conditions.
Acylation: Acylation involves the reaction of the 9-amino group with acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage. For instance, acetylation and chloroacetylation have been used to synthesize derivatives of the related compound, tacrine (B349632). researchgate.net
These modifications can significantly alter the lipophilicity, electronic properties, and hydrogen-bonding capacity of the molecule.
An alternative synthetic route to N-substituted derivatives involves starting with a 9-halo-tetrahydroacridine precursor, typically 9-chloro-2-methyl-1,2,3,4-tetrahydroacridine. The halogen atom at the 9-position is a good leaving group and can be displaced by various nucleophiles. chemguide.co.uk This nucleophilic aromatic substitution reaction is a powerful method for introducing diverse amino functionalities.
The reaction mechanism involves the attack of a nucleophile (such as an amine) on the electron-deficient carbon atom at the 9-position, leading to the displacement of the halide ion.
Modern synthetic methodologies, such as palladium-catalyzed C-H activation, offer a more direct and atom-economical approach to forming C-N bonds. nih.govresearchgate.net This strategy can potentially be used for the direct arylation of the 9-amino group. In such a reaction, a palladium catalyst facilitates the coupling of the N-H bond of the amino group with a C-H bond of an aromatic partner. nih.govdntb.gov.ua This method avoids the pre-functionalization often required in traditional cross-coupling reactions. While specific examples for 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine are not detailed, the principles of this catalytic process are widely applicable in medicinal chemistry for creating complex amine derivatives. nih.gov
Modifications on the Tetrahydroacridine Ring System
In addition to modifying the 9-amino group, the tetrahydroacridine core itself can be functionalized to produce a range of analogues.
The aromatic portion of the tetrahydroacridine ring system is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens (e.g., chlorine, bromine) and methyl groups. The position of these substituents can influence the electronic properties and steric profile of the entire molecule.
Quantitative Structure-Activity Relationship (QSAR) studies on related 9-amino-1,2,3,4-tetrahydroacridine derivatives have shown that the nature and position of these substituents are critical. acs.org For example, research has indicated a detrimental steric effect for substituents at position 7 and a favorable effect from electron-withdrawing groups at positions 6 and 7. acs.org These findings highlight the importance of targeted modifications on the aromatic ring to fine-tune the molecule's activity.
Ring Fusion Strategies
Ring fusion strategies aim to modify the physicochemical and pharmacological properties of the tetrahydroacridine core by attaching additional ring systems. These modifications can alter the molecule's planarity, steric bulk, and electronic distribution, thereby influencing its interaction with biological targets.
One approach involves replacing the benzene ring of the tacrine structure with other heterocyclic systems. acs.org For instance, a series of tacrine-chromene hybrids have been synthesized by replacing the benzene ring with a chromene moiety. This was achieved through the Friedländer reaction of 2-amino-7-hydroxy-4-substituted-chromene-3-carbonitriles with cyclohexanone (B45756) in the presence of aluminum chloride (AlCl₃). acs.org Another strategy involves fusing a benzene ring to the saturated alicyclic ring, though this has generally resulted in compounds with reduced activity against cholinesterase enzymes. researchgate.net More complex tetracyclic analogs have also been developed by replacing the aromatic A-ring with a fused pyranopyrazole moiety, leading to the synthesis of various pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines. researchgate.net
Functionalization of the Saturated Ring
Modifications to the saturated cyclohexyl ring of the tetrahydroacridine nucleus represent a key strategy for refining the molecule's activity. These alterations can include changing the ring size, introducing bridges, or adding various functional groups. researchgate.net
A significant area of research has been the incorporation of nitroxide moieties into the saturated ring. nih.govcsus.edu This is typically accomplished using a modified Friedländer synthesis, where a ketone containing the desired functionality reacts with an aminobenzonitrile. For example, the reaction of 2-aminobenzonitrile with triacetonamine in the presence of aluminum chloride yields a tacrine analog with a piperidine (B6355638) ring fused to the saturated portion, which can then be oxidized to the corresponding nitroxide. nih.gov
Other functionalization approaches include:
Ring Size Alteration: Expanding the six-membered saturated ring to a seven-membered (cycloheptyl) or eight-membered (cyclooctyl) ring has been explored. While the cycloheptyl analog showed increased potency against butyrylcholinesterase, the larger cyclooctyl ring led to a significant decrease in activity, likely due to increased bulk and flexibility. researchgate.net
Bridging the Ring: The introduction of a methylene bridge across the cyclohexyl ring has been shown to cause a dramatic loss of activity. researchgate.net
Substitution: The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols introduces a hydroxyl group onto the saturated ring, creating derivatives with a modified pharmacological profile.
| Modification Strategy | Reactants | Key Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Incorporation of Nitroxide Precursor | 2-Aminobenzonitrile, Triacetonamine | AlCl₃, Dichloroethane, Reflux | Piperidine ring fused to saturated ring | nih.gov |
| Ring Expansion | Anthranilonitrile, Cycloheptanone | Friedländer Synthesis | Cycloheptyl[b]quinoline derivative | researchgate.net |
| Hydroxylation | - | Multi-step synthesis | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | - |
Hybrid Compound Design and Synthesis
The design of hybrid compounds involves covalently linking the tetrahydroacridine scaffold to another pharmacophore, often via a flexible or rigid spacer. This "multi-target-directed ligand" (MTDL) approach aims to create a single molecule that can interact with multiple biological targets involved in a disease's pathology.
Integration with Heterocyclic Moieties (e.g., Triazoles, Pyrazoles)
Heterocyclic moieties, particularly triazoles and pyrazoles, are frequently integrated into tacrine derivatives due to their favorable chemical properties and ability to engage in various biological interactions. nih.gov
Triazoles: The 1,2,3-triazole ring is a popular choice for linking molecular fragments due to its chemical stability and its capacity to form hydrogen bonds and dipole interactions. nih.gov The most common method for synthesizing these hybrids is the Copper(I)-catalyzed Alkyne-Azide 1,3-dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgnih.gov In a typical synthesis, a tacrine derivative bearing a terminal alkyne is reacted with an azide-functionalized molecule (or vice versa) in the presence of a copper(I) catalyst to yield the 1,4-disubstituted triazole-linked hybrid. nih.govnih.gov For instance, tacrine-1,2,3-triazole derivatives have been synthesized by reacting 9-azido-1,2,3,4-tetrahydroacridines with various phenyl acetylenes.
Pyrazoles: Pyrazole-containing hybrids have also been developed. Tacrine analogs incorporating a pyrano[2,3-c]pyrazole system are synthesized via a multi-component reaction followed by a Friedländer condensation with cyclohexanone. researchgate.net In another example, tacrine-phenothiazine hybrids were designed based on computational docking simulations to target both acetylcholinesterase and tau protein aggregation. nih.govresearchgate.net
Linker Chemistry: Design and Synthesis of Spacer-Containing Analogs
The linker or spacer that connects the tetrahydroacridine unit to another chemical entity is a critical component of hybrid compound design. The length, flexibility, and chemical nature of the linker determine the spatial orientation of the two pharmacophores, which is crucial for optimal interaction with their respective binding sites. nih.gov
A wide variety of linkers have been investigated:
Alkyl Chains: Simple polymethylene chains of varying lengths (-(CH₂)n-) are commonly used. The optimal length is a key factor, with studies showing that linkers of 4-5 methylene groups can be ideal for bridging different binding sites on an enzyme. semanticscholar.org
Alkylamine Linkers: These linkers incorporate one or more nitrogen atoms, such as in diaminoalkanes, which can provide additional interaction points and influence the physicochemical properties of the hybrid molecule. semanticscholar.orgucl.ac.uk
Heterocyclic Linkers: Piperazine is frequently used as a linker component due to its conformational flexibility and the ability of its protonated nitrogen atoms to form favorable cation-π interactions. csus.edu
Other Functional Linkers: More complex linkers incorporating amide, hydrazone, or disulfide bonds have also been employed to create hybrids with specific properties. nih.govresearchgate.net
The synthesis of these spacer-containing analogs typically involves a nucleophilic substitution reaction where a halogenated tacrine (e.g., 9-chloro-1,2,3,4-tetrahydroacridine) is reacted with a diamine or other bifunctional linker. semanticscholar.org For example, reacting 9-chloro-1,2,3,4-tetrahydroacridine derivatives with various diaminoalkanes in ethylene glycol at high temperatures yields the desired tacrine-diamine intermediates, which can then be coupled to a second pharmacophore. semanticscholar.org
| Linker Type | Example Structure | Key Features | Synthetic Approach | Reference |
|---|---|---|---|---|
| Alkyl Chain | -(CH₂)n-, n=2-9 | Variable length and flexibility | Nucleophilic substitution with diaminoalkanes | mdpi.com |
| Piperazine | -N(C₄H₈)N- | Conformational flexibility, cation-π interactions | Nucleophilic substitution with piperazine derivatives | csus.edunih.gov |
| Cystamine/Disulfide | -NH-(CH₂)₂-S-S-(CH₂)₂-NH- | Introduces a disulfide bond | Multi-step synthesis involving cystamine | researchgate.net |
| Triazole | -CH₂-(C₂HN₃)- | Rigid, polar, H-bonding capacity | Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | rsc.orgnih.gov |
Bis-Tetrahydroacridine Constructs through Bis-Amination
Bis-tetrahydroacridine compounds, also known as homodimers, consist of two tacrine units connected by a linker. This design is based on the concept of dual-site inhibitors that can simultaneously bind to two distinct sites on a target enzyme, such as the catalytic and peripheral anionic sites of acetylcholinesterase.
The synthesis of these dimers is achieved through bis-amination, where a bifunctional linker connects the 9-amino groups of two tacrine molecules. A prominent example is bis(7)-tacrine, where two tacrine units are tethered by a heptamethylene (-(CH₂)₇-) linker. nih.gov The synthesis generally involves reacting 9-chloro-1,2,3,4-tetrahydroacridine with a diamine of the desired length (e.g., 1,7-diaminoheptane). This strategy has been extended to create various dimers with different linker lengths and compositions, including those incorporating cystamine to introduce a disulfide bond. researchgate.net The nature and length of the alkylene linker are crucial, as they dictate the distance and orientation between the two tacrine moieties, which in turn affects the binding affinity and selectivity of the resulting dimer. elsevierpure.com
Computational and Theoretical Chemistry Studies of 2 Methyl 1,2,3,4 Tetrahydroacridin 9 Amine and Its Analogs
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and ground state properties of molecules like 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine. While direct DFT studies on this specific molecule are not extensively detailed in the provided literature, insights can be drawn from studies on analogous compounds such as 1,2,3,4-tetrahydroacridine-9-carboxamide. For this related compound, DFT calculations have been employed to understand its electrochemical properties. researchgate.net Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.
Key ground state properties that can be determined using DFT include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms.
Electron Distribution: The calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated, providing insight into the molecule's polarity.
For acridine (B1665455) derivatives, DFT calculations are instrumental in understanding how substituents on the acridine core influence the electronic properties and, consequently, the reactivity of the molecule.
The prediction of excited states and optical properties of this compound and its analogs can also be achieved through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule.
Studies on related tetrahydroacridine derivatives have utilized these methods to understand their optical behavior. researchgate.net The key parameters obtained from such calculations include:
Excitation Energies: The energy difference between the ground state and various excited states.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption bands.
Absorption Spectra: By plotting the calculated excitation energies and oscillator strengths, a theoretical UV-Visible absorption spectrum can be generated, which can then be compared with experimental data.
These computational predictions are valuable for understanding the photophysical properties of these compounds and for designing new molecules with specific optical characteristics.
The protonation state of acridine derivatives, including this compound, significantly impacts their electronic properties and how they arrange themselves in a crystal lattice. nih.gov Protonation, particularly at the nitrogen atom of the acridine ring, can alter the molecule's bioavailability and solubility. nih.gov
Quantum crystallography studies on 9-aminoacridine (B1665356) have revealed that protonation leads to notable changes:
Electronic Properties: Protonation modifies the electronic characteristics of the molecule, which can be observed through changes in the electron density distribution.
Intermolecular Interactions: In the crystalline state, protonation alters the pattern of intermolecular interactions. It can lead to the formation of strong hydrogen bonds and halogen bonds, which in turn stabilize the crystal structure. nih.gov Periodic DFT calculations have confirmed that these stabilizing interactions can compensate for any destabilizing effects. nih.gov
Crystal Packing: The molecular architecture of the crystal is influenced by protonation, leading to different packing arrangements and modifying the proportions of various interatomic contacts. nih.gov
Understanding the effects of protonation is crucial for predicting the behavior of these compounds in different chemical environments and for the design of crystalline materials with desired properties.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to understand chemical bonding and non-covalent interactions. uni-muenchen.degla.ac.uk This topological analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atoms and the bonds between them.
Key aspects of this analysis include:
Critical Points: The identification of critical points in the electron density, where the gradient of the density is zero. These points are classified as bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear critical points (NCPs). nih.gov
Bond Paths: A line of maximum electron density linking two nuclei, which is indicative of a chemical interaction. The presence of a bond path and a BCP between two atoms is a necessary condition for the existence of a bonding interaction. uni-muenchen.de
Properties at Bond Critical Points: The values of the electron density (ρ), its Laplacian (∇²ρ), and the energy densities at the BCP provide quantitative information about the nature of the interaction. For instance, small ρ values and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions. uni-muenchen.de
This method is particularly useful for characterizing weak non-covalent interactions that are crucial for the structure and function of molecular systems, including the interactions of this compound with biological targets. nih.govnih.gov It allows for a detailed and quantitative description of interactions like hydrogen bonds, π-stacking, and other van der Waals forces.
Molecular Interactions and Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound and its analogs, docking simulations are invaluable for understanding their binding modes within the active sites of biological targets, such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govphyschemres.orgnih.gov
These simulations provide detailed insights into:
Binding Pose: The specific orientation and conformation of the ligand (the small molecule) within the receptor's binding pocket.
Key Interactions: The specific non-covalent interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
Binding Affinity: Docking scores are used to estimate the binding affinity of the ligand for the receptor, allowing for the ranking of different compounds.
Studies on related 9-aminoacridine derivatives have identified key amino acid residues involved in binding to their targets. For example, in the case of AChE, docking studies have highlighted the importance of interactions with residues such as TYR70, TYR121, TRP84, TRP279, and TYR334. physchemres.org By elucidating these binding modes, molecular docking plays a crucial role in structure-based drug design, guiding the synthesis of new analogs with improved potency and selectivity. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, which belong to the broader class of tacrine (B349632) derivatives, QSAR studies have been instrumental in understanding the structural requirements for their primary biological activity as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov
These models are developed by calculating a wide array of molecular descriptors for each compound and then using statistical methods to find the best correlation with their experimentally determined inhibitory activity. nih.gov The descriptors used in these studies are diverse, encompassing constitutional, topological, geometrical, quantum-mechanical, and electronic types. nih.govnih.gov For instance, studies on tacrine-hydroxamate derivatives identified descriptors such as the total dipole moment (μ), the number of rotatable bonds (RB), molecular topology radius (MTR), and molecular topology polar surface area (MTPSA) as being influential on the inhibitory activity. benthamdirect.com The goal is to create predictive models that can estimate the activity of novel, unsynthesized compounds, thereby rationalizing the drug design process and reducing the need for extensive, time-consuming experiments. nih.gov
In a study involving 9-amino-1,2,3,4-tetrahydroacridine derivatives, QSAR equations were developed using the Hansch approach. nih.govacs.org These equations successfully quantified the influence of substituents on the acridine nucleus. Specifically, they highlighted a detrimental steric effect from substituents at position 7 and a favorable effect from electron-withdrawing groups at positions 6 and 7. nih.govacs.org The predictive power of these QSAR models is rigorously validated through both internal and external validation methods to ensure their robustness. benthamdirect.com For example, a newly designed compound, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, had a predicted pIC₅₀ value of 7.31 based on a classical QSAR model, which showed reasonable agreement with its experimentally determined value of 7.18. nih.govacs.org
The table below summarizes key molecular descriptors and their influence on the activity of tacrine analogs as identified in a QSAR study. benthamdirect.com
| Descriptor | Symbol | Influence on Activity |
| Total Dipole Moment | μ | Increase |
| Molecular Topology Radius | MTR | Increase |
| Number of Rotatable Bonds | RB | Decrease |
| Molecular Topology Polar Surface Area | MTPSA | Decrease |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) method that provides a more detailed understanding of the relationship between the 3D structural properties of molecules and their biological activity. nih.govnih.gov This technique is particularly useful for tacrine analogs, as it helps to visualize the steric and electrostatic fields around the molecules and identify regions where modifications are likely to enhance or diminish activity. nih.govnih.gov
In a typical CoMFA study, the molecules in a dataset are aligned based on a common scaffold or a docked conformation within the target enzyme's active site. nih.govacs.orgnih.gov The analysis then calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at various grid points surrounding the aligned structures. nih.gov The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.gov
For a series of 9-amino-1,2,3,4-tetrahydroacridines and related compounds, a CoMFA model was developed by aligning the molecules based on docking models within the acetylcholinesterase enzyme. nih.govacs.org This analysis yielded a highly significant model using only the steric field, which was consistent with findings from classical QSAR studies. nih.govacs.org The CoMFA results visually confirmed the negative steric contribution of substituents at position 7 of the tacrine nucleus and suggested that the favorable effect of substituents at position 6 was likely due to hydrophobic character. nih.govacs.org
A study on 60 tacrine derivatives resulted in an optimal CoMFA model with strong predictive capability, indicated by a q² value of 0.552 and an r² value of 0.983. nih.gov This model reinforced that both steric and H-bond fields are crucial factors influencing the inhibitory activities of these compounds. nih.gov The predictive power of CoMFA was further demonstrated when a newly synthesized compound, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, was evaluated. The CoMFA model predicted a pIC₅₀ of 7.40, which closely matched the experimental value of 7.18. nih.govacs.org
The table below presents the statistical parameters of a representative CoMFA model for tacrine derivatives. nih.gov
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
| CoMFA | 0.552 | 0.983 |
Periodic DFT Calculations of Cohesive Energies and Intermolecular Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov For tacrine and its analogs, DFT calculations provide insights into molecular properties, intermolecular interactions, and energies that are crucial for understanding their behavior in condensed phases and their interaction with biological targets. nih.govnih.gov
Studies have employed DFT methods, such as B3LYP and wB97XD with basis sets like 6-311G*, to study the structures and properties of tacrine species, including hydrated forms. nih.gov These calculations can determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov A key application is the calculation of interaction energies, such as solvation energy, which quantifies the interaction between a solute molecule and its surrounding solvent. For di-hydrated hydrochloride tacrine, the solvation energy was calculated to be approximately -192 kJ/mol, indicating a strong interaction with water molecules. nih.gov This is a critical factor for the molecule's behavior in a biological environment.
DFT is also used to calculate molecular descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com For selenium-modified tacrine derivatives, DFT analyses showed that these modifications led to narrower HOMO-LUMO gaps, suggesting enhanced stability and reactivity. mdpi.comscilit.com
The table below shows calculated energy values for di-hydrated hydrochloride tacrine using different DFT methods. nih.gov
| Method | Total Energy (Hartree) | Solvation Energy (kJ/mol) |
| B3LYP/6-311G | -918.17 | -192.52 |
| wB97XD/6-311G | -917.48 | -191.95 |
Mechanistic Insights from Computational Approaches
Theoretical Elucidation of Reaction Pathways and Energy Landscapes
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like tacrine and its analogs. Theoretical approaches can map out reaction pathways, identify transition states, and calculate the energy landscapes, offering insights that complement experimental studies.
The synthesis of the tacrine scaffold is often achieved through Friedländer-type reactions. nih.gov For example, new tacrine analogs have been synthesized via the reaction of 2-aminopyridine-3-carbonitriles with ketones like cyclohexanone (B45756). nih.gov While detailed computational studies on the specific reaction pathways for this compound are not extensively documented in the literature, the general principles of using computational methods to explore such syntheses are well-established.
Theoretical studies can model the entire reaction coordinate, calculating the free energy changes at each step. This allows for the identification of the rate-determining step and the optimization of reaction conditions (e.g., temperature, catalyst) to improve yields and reduce byproducts. For instance, in the design of novel tacrine analogs, computational methods are part of the initial design phase to ensure that the proposed molecules are synthetically accessible. nih.gov
Furthermore, computational methods like DFT can be used to study the rotational energy profile of bonds within tacrine derivatives. An investigation into protonated N-alkyltacrine derivatives used DFT to computationally derive the entire rotational conformation diagram, which was essential for understanding the molecule's conformational flexibility—a key aspect of its interaction with its biological target. vt.edu This type of analysis of the energy landscape associated with conformational changes is crucial for understanding how the molecule adopts its bioactive conformation upon binding.
Prediction of Electrochemical Reduction Mechanisms
The electrochemical properties of tacrine and its analogs are important for understanding their metabolic pathways and potential for redox-based toxicity. Computational methods can predict these properties and help elucidate the mechanisms of electrochemical reactions, such as reduction.
Experimental electrochemical studies on tacrine have shown that it can be both reduced and oxidized in an aqueous medium. uchile.clresearchgate.net The reduction occurs at a dropping mercury electrode over a broad pH range, producing a complex signal at a high cathodic potential. uchile.cl The primary site of reduction is the intracyclic azomethine group (C=N) within the acridine ring system. uchile.cl
Cyclic voltammetry experiments have provided further details, revealing that the electroreduction process is irreversible. uchile.cl At certain concentrations and pH levels, the process also shows an adsorptive behavior, where the tacrine molecule is strongly adsorbed onto the electrode surface before the electron transfer occurs. uchile.clresearchgate.net
While specific computational predictions for the electrochemical reduction of this compound are not detailed in the available literature, theoretical calculations are frequently used to support such experimental findings. Quantum chemical calculations can determine the electron affinity and the distribution of the LUMO, which indicates the most likely site for electron acceptance during reduction. These calculations can also model the potential energy surface for the reduction reaction, helping to confirm the irreversibility of the process and estimate the reduction potentials, thus providing a theoretical framework for the experimentally observed electrochemical behavior. uchile.cl
Spectroscopic Characterization and Analysis of 2 Methyl 1,2,3,4 Tetrahydroacridin 9 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex heterocyclic systems like tetrahydroacridine derivatives, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a typical tetrahydroacridine derivative, distinct signals can be observed for the aromatic protons, the protons of the saturated cyclohexene (B86901) ring, and any substituent protons.
For instance, in the ¹H NMR spectrum of tacrine (B349632) (1,2,3,4-tetrahydroacridin-9-amine), the parent compound without the methyl group, the protons on the saturated ring (positions 1, 2, 3, and 4) typically appear as multiplets in the upfield region (δ 1.8-3.1 ppm). The aromatic protons on the quinoline (B57606) core resonate further downfield (δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic ring current.
For a 2-methyl substituted derivative, one would expect to see an additional signal corresponding to the methyl group protons. This signal would likely appear as a doublet in the upfield region, with its chemical shift and multiplicity influenced by the adjacent proton at the C2 position. The integration of this signal would correspond to three protons. The protons at C1, C2, C3, and C4 would show complex splitting patterns due to their coupling with each other.
A representative ¹H NMR dataset for a related tacrine-chromene hybrid, 11-Amino-12-(2-methoxyphenyl)-7,9,10,12-tetrahydro-8H-chromeno[2,3-b]quinolin-3-yl]oxy-1-(4-chlorophenyl)ethan-1-one , shows the characteristic regions for the tetrahydroacridine core protons. acs.org
Representative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Cyclohexene Ring Protons | 1.69 - 2.99 | Multiplet |
| NH₂ | 5.28 - 5.84 | Singlet (exchangeable) |
| Aromatic Protons | 7.00 - 8.50 | Multiplet |
Carbon (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, providing a map of the carbon framework. In the ¹³C NMR spectrum of a 2-methyl-1,2,3,4-tetrahydroacridin-9-amine derivative, each unique carbon atom gives a distinct signal.
The aliphatic carbons of the tetrahydro- portion of the molecule (C1, C2, C3, C4) would resonate in the upfield region of the spectrum (typically δ 20-40 ppm). The additional methyl group at the C2 position would also appear in this region. The aromatic and heterocyclic carbons, being more deshielded, would appear significantly downfield (δ 115-160 ppm).
The following table presents representative ¹³C NMR chemical shifts for a tacrine analog, highlighting the distinct regions for aliphatic and aromatic carbons. nih.gov
Representative ¹³C NMR Data for a Tacrine Analog
| Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| Aliphatic Carbons (C1, C2, C3, C4) | 23.6 - 34.4 |
| Aromatic/Heterocyclic Carbons | 125.2 - 161.5 |
For complex molecules like substituted tetrahydroacridines, one-dimensional NMR spectra can become crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connections.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons. For this compound, a COSY experiment would be invaluable for tracing the connectivity of the protons within the saturated ring system (H1 through H4) and confirming the position of the methyl group by showing its correlation to the proton at C2.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal the spatial relationship between the C2-methyl group and other protons on the saturated ring, helping to define the ring's conformation.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which results in the formation of protonated molecules [M+H]⁺ in positive ion mode. This technique typically causes minimal fragmentation, making the molecular ion peak the most prominent in the spectrum, which allows for the straightforward determination of the molecular weight. For this compound (C₁₄H₁₆N₂), the expected molecular weight is approximately 212.29 g/mol . Therefore, in an ESI-MS spectrum, a strong signal would be expected at an m/z value corresponding to [C₁₄H₁₆N₂ + H]⁺.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. By comparing the experimentally measured accurate mass to the calculated mass for a proposed chemical formula, it is possible to confirm the molecular formula of a compound unambiguously. For a derivative of this compound, HRMS would be used to confirm its elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For example, the HRMS data for 2-Ethyl-4,4-diphenyl-pyrrolidine confirmed its formula as C₁₈H₂₁N. rsc.org
Representative HRMS Data
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 2-Ethyl-4,4-diphenyl-pyrrolidine | C₁₈H₂₁N | 251.16740 | 251.16720 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For compounds like this compound, which contains a primary amine group, direct analysis by GC-MS can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often a necessary step to enhance its suitability for GC analysis.
The primary purpose of derivatization is to convert the polar N-H group into a less polar, more volatile, and more thermally stable functional group. This process reduces peak tailing and improves chromatographic resolution. Common derivatization strategies for amines include acylation or silylation. For instance, reacting the amine with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would replace the active hydrogen on the amine with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This increases the molecular weight by 114 amu per TBDMS group and results in derivatives that are more stable than traditional trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.commdpi.com
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique well-suited for the analysis of low to medium polarity, thermally stable compounds with molecular weights typically less than 1500 Da. It serves as an excellent alternative or complement to techniques like Electrospray Ionization (ESI), particularly for less polar analytes that are difficult to ionize by ESI. bris.ac.uk
In APCI, the sample solution is nebulized into a heated chamber (vaporizer) where the solvent and analyte are rapidly vaporized. bris.ac.uk A high voltage applied to a corona discharge needle ionizes the solvent vapor, which then acts as a reagent gas to ionize the analyte molecules through chemical reactions (proton transfer or adduct formation). For an amine-containing compound like this compound, ionization in positive-ion mode is highly efficient, typically resulting in the formation of a prominent protonated molecule [M+H]⁺. researchgate.net
APCI-MS is beneficial for routine analysis due to its robustness and ability to handle a broad range of low molecular weight compounds. bris.ac.uk The resulting mass spectra are often simple, dominated by the [M+H]⁺ ion, which provides clear molecular weight information. High-resolution mass spectrometers, such as Orbitrap-based instruments, can be coupled with APCI to provide highly accurate mass measurements, enabling the determination of elemental compositions. bris.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of tacrine derivatives, offering high sensitivity and selectivity without the need for derivatization. mdpi.com This method is ideal for compounds that are not sufficiently volatile or are thermally labile, making it superior to GC-MS for direct analysis of this compound.
The analysis begins with the separation of the compound from a mixture using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Reversed-phase chromatography is commonly employed, where compounds are separated based on their hydrophobicity. The mobile phase composition, flow rate, and column chemistry are optimized to achieve efficient separation.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. ESI is the most common ionization source used in conjunction with LC for this class of compounds. The amine group is readily protonated in the positive ion mode, yielding a strong signal for the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In MS/MS, the precursor ion (e.g., the [M+H]⁺ ion) is isolated, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This provides detailed structural information and enhances the specificity of the analysis, which is particularly useful for quantifying the analyte in complex biological matrices. rug.nl High-resolution mass spectrometers are often used to obtain precise mass data for both precursor and product ions. mdpi.com
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum provides information about the vibrational modes of a molecule, with specific bonds absorbing infrared radiation at characteristic frequencies. For this compound, the spectrum reveals key features of its structure.
The presence of the primary amine (NH₂) group is typically confirmed by two sharp absorption bands in the region of 3550–3250 cm⁻¹. acs.org The aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the acridine (B1665455) ring system give rise to absorptions in the 1650-1450 cm⁻¹ region. Bending vibrations for the CH₂ groups of the tetrahydro ring appear around 1465 cm⁻¹. The C-N stretching vibration is typically found in the 1350-1000 cm⁻¹ range. These characteristic absorption bands allow for the confirmation of the key structural components of the molecule. rsc.org
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3550 - 3250 (typically two sharp peaks) acs.org |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=C / C=N (Acridine Ring) | Stretch | 1650 - 1450 |
| C-H (Aliphatic) | Bend | 1465 - 1370 |
| C-N | Stretch | 1350 - 1000 |
| C-H (Aromatic) | Out-of-plane Bend | 900 - 675 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The acridine core of this compound is a conjugated system containing π electrons, which gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is typically characterized by intense absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions.
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong and occur at shorter wavelengths (higher energy). The n→π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen heteroatoms) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths (lower energy).
The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent polarity and pH, as well as substitution on the acridine ring. For instance, protonation of the ring nitrogen or the exocyclic amine can lead to significant shifts in the absorption maxima (λ_max). UV-Vis spectroscopy is also a valuable tool for studying the interaction of these molecules with other substances, such as metal ions, as complexation can induce noticeable changes in the electronic spectrum. nih.gov
| Electronic Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 400 | High-intensity absorptions arising from the conjugated aromatic system of the acridine core. |
| n → π | > 350 | Low-intensity absorptions involving non-bonding electrons on the nitrogen atoms. Often observed as a shoulder on the main π→π* band. |
Fluorescence Spectroscopy and Photoluminescence Properties
The photophysical properties of tetrahydroacridine derivatives, including this compound, are an area of ongoing scientific inquiry. While specific fluorescence data for this compound is not extensively detailed in publicly available literature, the general class of tetrahydroacridines is known to exhibit fluorescence.
Studies on related substituted tetrahydroacridines have shown that these compounds can display prominent blue fluorescence. beilstein-journals.org For instance, a series of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, when measured in a dichloromethane (B109758) solution, exhibited emission spectra with two transitions around 386 nm and 400 nm upon excitation with a UV laser at 325 nm. beilstein-journals.org The fluorescence quantum yields for these derivatives were found to be in the range of 0.1 to 0.2, using quinine (B1679958) sulfate (B86663) as a reference standard. beilstein-journals.orgnih.gov
The substitution pattern on the tetrahydroacridine core has a discernible impact on the photoluminescence properties. The introduction of a methyl group on the arylacetylene substituent, for example, resulted in a slight red shift of about 10 nm in the emission spectrum. beilstein-journals.org Conversely, derivatives with electron-donating groups like methoxy (B1213986) substituents have demonstrated a more significant red shift of approximately 40 nm and the highest fluorescence intensity, with a quantum yield of 20%. beilstein-journals.orgnih.gov Another study on a different tetrahydroacridine derivative noted its strong fluorescence, which was effectively quenched upon adsorption onto a gold surface, indicating a static quenching mechanism. rsc.org
Given these findings, it can be inferred that this compound likely possesses fluorescent properties, with its specific emission maxima and quantum yield being influenced by the electronic nature of the methyl and amine substituents on the acridine ring. However, without direct experimental data, precise photoluminescence characteristics remain to be determined.
Table 1: Photophysical Data for Substituted Tetrahydroacridine Derivatives in Dichloromethane
| Derivative | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Unsubstituted | Not Specified | 386, 400 | 2400 - 4300 | 0.1 - 0.2 |
| Methyl-substituted | Not Specified | ~396, ~410 | 2400 - 4300 | 0.1 - 0.2 |
| Methoxy-substituted | Not Specified | ~426, ~440 | 2400 - 4300 | 0.2 |
Note: Data is for 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives and is used here to illustrate general properties of the tetrahydroacridine scaffold. beilstein-journals.orgnih.gov
Chromatographic Purity and Characterization Methods
Chromatographic techniques are essential for assessing the purity and for the characterization of synthetic compounds like this compound.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of volatile and thermally stable organic compounds, including various amines. researchgate.net While specific GC-FID parameters for this compound are not detailed in the available literature, generic methods for volatile amines can be adapted.
A typical generic GC-FID method for amines might utilize a capillary column specifically designed for basic compounds, such as an Agilent J&W CP-Volamine column. researchgate.net The use of an inert carrier gas like helium or hydrogen is standard. The temperature program of the GC oven would be optimized to ensure adequate separation of the target compound from any impurities or starting materials. The flame ionization detector provides high sensitivity for carbon-containing compounds, making it well-suited for purity assessments.
Table 2: General GC-FID Parameters for Volatile Amine Analysis
| Parameter | Typical Setting |
| Column | Capillary column for basic compounds (e.g., Agilent J&W CP-Volamine) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 - 300 °C |
| Oven Program | Ramped temperature program (e.g., 50 °C to 250 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 320 °C |
Note: These are general parameters and would require optimization for the specific analysis of this compound. researchgate.net
Thin-layer chromatography (TLC) is a fundamental technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For acridine derivatives, TLC is a commonly employed analytical tool.
In the synthesis of related 2-methyl-9-substituted acridines, TLC was used to confirm the completion of the reaction. core.ac.uk A common mobile phase for this class of compounds is a mixture of chloroform (B151607) and methanol, often in a ratio of 8:2. core.ac.uk The separation is carried out on silica (B1680970) gel plates. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using a chemical stain. For acridine derivatives, visualization in an iodine chamber is an effective method. core.ac.uk The retention factor (Rf) value is a key parameter obtained from TLC, which is dependent on the compound's structure, the stationary phase, and the mobile phase composition.
Table 3: Example TLC System for Acridine Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Chloroform: Methanol (8:2 v/v) |
| Visualization | UV light (254 nm), Iodine chamber |
Note: This system was used for 2-methyl-9-substituted acridines and may be applicable to this compound. core.ac.uk
Reaction Mechanisms Involving 2 Methyl 1,2,3,4 Tetrahydroacridin 9 Amine Derivatives
Nucleophilic Addition and Substitution Mechanisms
Nucleophilic reactions are fundamental to the modification of the tetrahydroacridine scaffold. The 9-amino group can act as a nucleophile, while the aromatic rings can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 9-position.
A key synthetic precursor for many derivatives is 9-chloro-1,2,3,4-tetrahydroacridine. The chlorine atom at the 9-position is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of various functional groups through nucleophilic substitution. For instance, the synthesis of tacrine-1,2,3-triazole derivatives often begins with the conversion of 9-chloro-1,2,3,4-tetrahydroacridines into 9-azido-1,2,3,4-tetrahydroacridines. rsc.org This reaction proceeds via a nucleophilic substitution mechanism where the azide (B81097) ion (N₃⁻) acts as the nucleophile, displacing the chloride ion.
Another important mechanism is the addition-elimination reaction. This pathway is utilized for reacting 9-aminoacridines with compounds like polysubstituted haloquinones. google.com In this two-step mechanism, the nucleophilic 9-amino group first adds to the electron-deficient aromatic ring of the haloquinone, forming an intermediate Meisenheimer complex. Subsequently, the leaving group (a halide) is eliminated, restoring the aromaticity of the quinone ring and resulting in the substituted product. google.com
The exocyclic 9-amino group itself can be the target of nucleophilic addition, particularly to carbonyl compounds in reactions like reductive amination, which provides a route to N-substituted derivatives. google.com
Condensation and Cyclization Mechanism Pathways
The construction of the fundamental tetracyclic tetrahydroacridine core relies heavily on condensation and cyclization reactions. The most prevalent method is the Friedländer annulation, a classic acid- or base-catalyzed condensation followed by a cyclodehydration reaction.
One common pathway involves the reaction of an o-aminobenzonitrile, such as 2-aminobenzonitrile, with a cyclic ketone like cyclohexanone (B45756) or its derivatives (e.g., 4-methylcyclohexanone (B47639) for the synthesis of 2-methyl-1,2,3,4-tetrahydroacridin-9-amine). nih.govresearchgate.netepo.org The mechanism, typically catalyzed by a Lewis acid (e.g., AlCl₃, SnCl₄) or a Brønsted acid (e.g., p-toluenesulfonic acid), proceeds as follows: epo.orgresearchgate.netnih.gov
Initial Condensation: The amino group of the o-aminobenzonitrile attacks the carbonyl carbon of the cyclohexanone, forming a hemiaminal intermediate.
Dehydration: The hemiaminal dehydrates to form an enamine or an imine intermediate.
Intramolecular Cyclization: The nitrile group is attacked by the enamine, leading to the formation of a new six-membered ring.
Tautomerization/Aromatization: Subsequent proton transfers and tautomerization lead to the final stable, aromatic 9-aminotetrahydroacridine structure. nih.gov
This direct cyclocondensation is an efficient method for producing a variety of tacrine (B349632) analogues. researchgate.net Variations of this approach, such as reacting anilines with cyclic β-ketoesters, also follow similar condensation and cyclization pathways to build the core structure. nih.govresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanism Steps | Product |
| Friedländer Annulation | 2-Aminobenzonitrile, Cyclohexanone | Acid (e.g., p-toluenesulfonic acid, AlCl₃) | Nucleophilic attack, Dehydration, Intramolecular Cyclization, Tautomerization | 1,2,3,4-Tetrahydroacridin-9-amine (Tacrine) |
| Friedländer Annulation | Substituted o-aminobenzonitrile, Substituted cyclohexanone | Lewis Acid (e.g., SnCl₄), Toluene | Condensation, Cyclodehydration | Substituted Tacrine Analogues |
| Thorpe-Ziegler Cyclization | Arylaminomalonitriles | Base (e.g., TEA) | Intramolecular condensation of dinitriles | Fused Pyrrolotacrines (after subsequent Friedländer reaction) |
Oxidation-Reduction Reactions
The tetrahydroacridine nucleus can be involved in oxidation-reduction reactions, although this is less common than functionalization through other means. The primary focus in this area has been on creating hybrid molecules with antioxidant properties to counteract oxidative stress. nih.gov
Derivatives of this compound have been conjugated with moieties known for their redox activity, such as nitroxides. nih.gov Nitroxides are stable free radicals that can participate in redox cycling. They can act as scavengers of reactive oxygen species (ROS) like hydroxyl and peroxyl radicals. The mechanism involves the nitroxide radical oxidizing or reducing other species, thereby neutralizing them. For example, nitroxides can preempt free-radical formation by oxidizing redox-active metal ions. nih.gov
Furthermore, the conjugation of tacrine analogues with natural antioxidants like melatonin (B1676174) or synthetic ones like Trolox (a vitamin E analogue) imparts redox capabilities to the final molecule. mdpi.com These hybrids can reduce Aβ-induced oxidative stress, demonstrating the importance of incorporating redox-active centers into the molecular design. mdpi.com While the tetrahydroacridine core itself is not the primary redox center in these examples, it serves as the scaffold to deliver the antioxidant moiety to a biological target. Some tacrine analogues have also been shown to restore levels of endogenous antioxidants like glutathione (B108866) (GSH), which is crucial for maintaining intracellular redox homeostasis. acs.org
Alkylation and Acylation Mechanisms
The exocyclic 9-amino group of this compound is a primary site for alkylation and acylation reactions. These reactions proceed through standard nucleophilic substitution mechanisms where the nitrogen atom acts as the nucleophile.
Acylation: The 9-amino group can be readily acylated using acylating agents like acid chlorides or anhydrides. For example, acetylation and chloroacetylation of tacrine have been performed to create derivatives. researchgate.net The mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride), resulting in the formation of an N-acyl derivative (an amide).
Alkylation: N-alkylation of the 9-amino group can be achieved using alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide ion and forming a secondary or tertiary amine. This method is a common strategy in medicinal chemistry for modifying the properties of a lead compound. monash.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.com
These modifications are crucial as they can significantly alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, which in turn affects its biological activity and properties. monash.edu
| Reaction | Reagent | Mechanism | Product Type | Reference |
| Acetylation | Acetyl chloride | Nucleophilic Acyl Substitution | 9-Acetamido derivative | researchgate.net |
| Chloroacetylation | Chloroacetyl chloride | Nucleophilic Acyl Substitution | 9-Chloroacetamido derivative | researchgate.net |
| Butylation | Butyl halide | Nucleophilic Alkylation (Sₙ2) | 9-Butylamino derivative | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine formation followed by reduction | 9-(N-substituted)amino derivative | google.com |
Click Chemistry Principles in Conjugation Reactions
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example used in the synthesis of tacrine derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgrsc.org This reaction forms a stable 1,2,3-triazole ring, which acts as a linker to connect the tetrahydroacridine scaffold to another molecule or pharmacophore. nih.govnih.gov
The mechanism for creating these conjugates involves two main steps:
Functionalization: The this compound derivative is functionalized with either a terminal alkyne or an azide group. This is often achieved by reacting a precursor, such as 9-chloro-1,2,3,4-tetrahydroacridine, with an azide source (like sodium azide) or by attaching an alkyne-containing linker to the 9-amino group. rsc.org
Cycloaddition: The functionalized tetrahydroacridine (e.g., 9-azido-1,2,3,4-tetrahydroacridine) is then reacted with a second molecule bearing the complementary functional group (a terminal alkyne in this case). The reaction is catalyzed by a Cu(I) species, which coordinates with the alkyne to activate it for a [3+2] cycloaddition with the azide. This results in the formation of a 1,4-disubstituted 1,2,3-triazole linker, covalently joining the two molecular fragments. rsc.orgmdpi.com
This bioorthogonal reaction is highly efficient and has been widely used to create a diverse library of tacrine-based hybrids, linking the core structure to other biologically active molecules. rsc.orgresearchgate.net
Adsorption Mechanisms on Surfaces (e.g., Corrosion Inhibition)
Derivatives of this compound have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. acs.orgresearchgate.net The protective action is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net The adsorption mechanism is complex and can involve both physical and chemical interactions. rsc.org
Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor molecules and the metal surface. In acidic solutions, the nitrogen atoms in the tetrahydroacridine ring system can become protonated, leading to the formation of cations. These positively charged inhibitor molecules can then be attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻), forming an adsorbed layer. mdpi.com
Chemisorption (Chemical Adsorption): This involves the formation of coordinate-type bonds between the inhibitor and the metal. The inhibitor molecule can donate electrons from heteroatoms (like the nitrogen atoms) and the π-electrons of the aromatic rings to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.comsemanticscholar.org Simultaneously, retro-donation from the filled d-orbitals of the metal to the antibonding orbitals of the inhibitor can occur, strengthening the bond. semanticscholar.org
Structure Activity Relationship Sar Studies from a Chemical Perspective
Influence of Substituent Effects on Molecular Properties
The introduction of various substituents onto the 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine scaffold can significantly alter its chemical reactivity and molecular interactions. These modifications can be broadly categorized into steric and electronic effects, as well as changes in conformational flexibility due to different linker chains.
Steric and Electronic Effects of Substituents (e.g., at C6, C7) on Chemical Reactivity
Substituents on the aromatic portion of the acridine (B1665455) ring, particularly at the C6 and C7 positions, can modulate the molecule's reactivity through a combination of steric and electronic effects.
Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate the approach of reactants. Bulky substituents at positions flanking the reactive 9-amino group can create steric hindrance, potentially slowing down reaction rates. For instance, in related aromatic amine systems, bulky ortho-substituents can decrease the donor properties of the amino group due to steric inhibition of resonance.
Impact of Chain Linker Length and Heteroatom Insertion on Conformational Flexibility and Molecular Interactions
For dimeric or hybrid molecules derived from this compound, the length and composition of the linker chain connecting the two units are critical determinants of conformational flexibility and molecular interactions.
Chain Linker Length: The length of the polymethylene spacer chain dictates the distance and relative orientation between the two pharmacophoric units. A longer chain generally allows for greater conformational freedom, enabling the molecule to adopt various spatial arrangements to optimize its interaction with a target. This flexibility can be crucial for binding to multiple sites on a biological target.
Heteroatom Insertion: The incorporation of heteroatoms, such as sulfur or oxygen, into the linker chain can significantly enhance its flexibility. core.ac.uk For example, inserting sulfur atoms into the linking chain of tetrahydroacridine hybrids was found to increase the chain's flexibility, potentially allowing the molecules to bind to proteins in a more optimized conformation. core.ac.uk This increased flexibility can also impact the strain of the linker, which, in turn, can have a substantial effect on binding affinity. nih.govnih.gov
The table below summarizes the impact of linker modifications on molecular properties:
| Linker Modification | Effect on Conformational Flexibility | Impact on Molecular Interactions |
| Increased Chain Length | Increases degrees of freedom, allowing for more varied conformations. | Can facilitate binding to distant sites on a target molecule. |
| Heteroatom Insertion (e.g., S, O) | Enhances flexibility and can reduce linker strain. | May lead to more optimal binding geometries and improved affinity. |
Conformational Analysis and 3D Structure-Property Relationships
Crystallographic studies of related compounds provide insights into the likely conformation of the tetrahydroacridine core. For instance, the crystal structure of a tacrine-zinc complex revealed that the cyclohexene (B86901) ring can exhibit puckering. bg.ac.rs Similarly, the non-aromatic ring of 2-methyl-1,2,3,4-tetrahydroisoquinoline, a related heterocyclic amine, adopts a half-boat conformation. nih.gov The nitrogen atom in this tetrahydroisoquinoline derivative displays a tetrahedral environment, indicative of sp³ hybridization. nih.gov In another related structure, 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate, the piperidine (B6355638) ring adopts a half-chair form. researchgate.net
These findings suggest that the tetrahydro part of this compound is not flat, and its specific conformation will influence how the molecule presents its functional groups for interaction. The 3D arrangement of the methyl group at the C2 position and the amino group at the C9 position relative to the plane of the aromatic rings is crucial for determining its binding specificity and reactivity.
Molecular Features Governing Specific Chemical Interactions
The chemical interactions of this compound are governed by a combination of its structural and electronic features. The planarity of the aromatic system, the potential for cation formation, and the electronic conjugation within the acridine ring are particularly important.
Role of Planarity and Cation Formation in Intermolecular Interactions
The aromatic portion of the acridine ring system is largely planar, which facilitates π-π stacking interactions with other aromatic systems. In the crystal structure of a tacrine-zinc complex, π-π stacking interactions between the rings of protonated tacrine (B349632) molecules were observed. bg.ac.rs These non-covalent interactions are significant in stabilizing molecular assemblies.
The basic nitrogen atom in the acridine ring and the 9-amino group can be protonated to form a cation. This cation formation is crucial for many of the molecule's intermolecular interactions, particularly electrostatic interactions and hydrogen bonding. In the aforementioned tacrine-zinc complex, the protonated tacrine molecules act as counter cations and are involved in a network of intermolecular hydrogen bonds, creating a three-dimensional assembly. bg.ac.rs The amino group of the protonated tacrine cation can act as a hydrogen bond donor. bg.ac.rs
The table below outlines the key intermolecular interactions involving this compound:
| Interaction Type | Molecular Feature Involved | Role in Molecular Assembly |
| π-π Stacking | Planar aromatic rings of the acridine core. | Stabilization of molecular complexes through non-covalent interactions. |
| Hydrogen Bonding | Protonated 9-amino group and acridine nitrogen. | Formation of extensive networks, contributing to crystal packing and specific interactions with target molecules. |
| Electrostatic Interactions | Cationic form of the molecule. | Strong, long-range interactions with negatively charged species or polar molecules. |
Electronic Conjugation Effects within the Acridine Ring System
The acridine ring system is a conjugated system, with alternating single and double bonds that allow for the delocalization of π-electrons across the aromatic rings. This electronic conjugation is fundamental to the molecule's electronic properties, including its UV-Vis absorption and fluorescence characteristics.
Specificity of Substitution Positions (e.g., C3, C6, C9) in Modulating Chemical Behavior
The chemical behavior of this compound is significantly influenced by the nature and position of substituents on its tetracyclic framework. While comprehensive structure-activity relationship (SAR) studies on the 2-methyl derivative are limited, extensive research on the parent compound, tacrine (1,2,3,4-tetrahydroacridin-9-amine), and its analogues provides critical insights into how substitutions at various positions modulate the molecule's properties.
C6 Position: The C6 position on the aromatic ring is a key site for modification. Electron-withdrawing groups at this position generally enhance the chemical and biological activity of the tacrine scaffold. For instance, the introduction of a chlorine atom at the C6 position has been shown to decrease the inhibitory activity of some tacrine-triazole derivatives when compared to their non-chlorinated counterparts. nih.gov This suggests that halogenation at this position can significantly alter the electronic distribution within the aromatic system, thereby influencing its interaction with biological targets. One study synthesized 6-bromo-9-amino-1,2,3,4-tetrahydroacridine and found its acetylcholinesterase (AChE) inhibitory activity to be in reasonable agreement with predicted values, highlighting the positive effect of electron-attracting substituents at this position. nih.gov
C3 Position: The C3 position is located on the saturated alicyclic ring. Modifications to this ring can have a profound impact on the molecule's conformation and, consequently, its chemical behavior. While specific studies on C3 substitution of this compound are not extensively documented, research on tacrine analogues indicates that increasing the bulk and flexibility of this saturated ring can be detrimental to its activity. For example, expanding the six-membered ring to a seven-membered (cycloheptyl) or eight-membered (cyclooctyl) ring resulted in a significant decrease in potency against cholinesterase enzymes, likely due to unfavorable steric interactions. researchgate.net This suggests that substitutions at the C3 position, particularly with bulky groups, could lead to a similar reduction in activity by altering the optimal geometry for target binding.
C9 Position: The 9-amino group is a critical determinant of the chemical and biological properties of this class of compounds. The basicity of this nitrogen atom is crucial for its protonation state at physiological pH, which in turn governs its solubility and ability to engage in hydrogen bonding. Modifications at the C9 position, such as N-alkylation or the attachment of various side chains, have been a major focus of SAR studies. These modifications can influence the molecule's lipophilicity, ability to cross cellular membranes, and binding affinity to target enzymes. For instance, creating dimers by linking two tacrine moieties through a spacer attached to the 9-amino group has been shown to produce compounds with significantly enhanced inhibitory potency against acetylcholinesterase. nih.gov
The following table summarizes the influence of substitutions at different positions on the tacrine core, providing a basis for understanding the chemical behavior of this compound analogues.
| Position | Substituent Type | General Effect on Chemical/Biological Activity | Reference Compound Example | IC₅₀ (µM) vs. AChE |
| C6 | Halogen (e.g., -Br) | Favorable electron-attracting effect, enhances activity | 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | 0.066 |
| C6 | Halogen (e.g., -Cl) | Can decrease activity in certain derivative series | 9-(4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-chloro-1,2,3,4-tetrahydroacridine | >100 |
| Unsubstituted | -H | Baseline activity for comparison | 9-(4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1,2,3,4-tetrahydroacridine | 18.66 |
Protonation Effects on Chemical Behavior and Crystal Structures
The chemical behavior and solid-state structure of this compound are profoundly influenced by protonation. The presence of two basic nitrogen atoms—the endocyclic aromatic nitrogen (N10) and the exocyclic amino group (N9)—allows the molecule to exist in different protonated states depending on the pH of the environment.
Protonation significantly alters the molecule's electronic properties, solubility, and intermolecular interactions. In an acidic environment, the ring nitrogen is the primary site of protonation, leading to a cationic species. This charge delocalization across the aromatic system affects its planarity and modifies the bond lengths and angles within the acridine core. The increased polarity upon protonation generally enhances the solubility of the compound in aqueous media.
The crystal structure of the protonated form of the parent compound, tacrine hydrochloride, reveals an extensive network of hydrogen bonds. In the solid state, the protonated ring nitrogen and the amino group act as hydrogen bond donors, while the chloride counter-ion acts as an acceptor. Water molecules, if present in the crystal lattice, also participate in this hydrogen-bonding network, further stabilizing the crystal packing. These interactions dictate the molecular arrangement in the crystal, often leading to stacked π-π interactions between the planar acridine rings of adjacent molecules.
While a crystal structure for this compound is not available, the crystallographic data for protonated tacrine provides a robust model for understanding these effects. The puckering of the cyclohexene ring is a notable conformational feature that can be influenced by the crystal packing forces and intermolecular hydrogen bonding.
The table below presents crystallographic data for a protonated tacrine complex, illustrating the structural parameters in the solid state.
| Parameter | (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.776 |
| b (Å) | 8.514 |
| c (Å) | 18.046 |
| α (°) | |
| 90 | |
| β (°) | |
| 107.09 | |
| γ (°) | |
| 90 | |
| **Volume (ų) ** | 1288.8 |
| Key Interactions | Intermolecular hydrogen bonding, π-π stacking |
Data derived from a related protonated tacrine salt.
Advanced Chemical Applications and Material Science Orientations
Role in Fluorescent Dye Development and Imaging Probes
Based on available scientific literature, there is no specific information detailing the role or development of 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine as a fluorescent dye or imaging probe. While the broader acridine (B1665455) chemical family is known for its fluorescent properties, research focusing on this particular methyl-substituted derivative in the context of fluorescence and bio-imaging is not present in the accessible public domain.
Application as Organic Semiconductor Materials and in Optoelectronics
There is currently no available research data or scientific publication that discusses the application of this compound in the field of organic semiconductor materials or its potential use in optoelectronic devices. The electronic properties and semiconductor potential of this specific compound have not been reported in peer-reviewed literature.
Development as Catalysts in Organic Transformations
An examination of scientific databases and chemical literature reveals no studies on the development or application of this compound as a catalyst in organic transformations. While heterocyclic amines can sometimes play a role in catalysis, the catalytic activity of this specific compound has not been investigated or documented.
Corrosion Inhibition Mechanisms and Synergistic Effects
There is no specific research detailing the corrosion inhibition mechanisms or synergistic effects of this compound on its own. However, studies have been conducted on closely related derivatives, such as 9-phenyl and 9-(4-chlorophenyl) substituted versions of 2-methyl-1,2,3,4-tetrahydroacridine. These related compounds have been investigated as corrosion inhibitors for steel in acidic environments. For instance, studies on these derivatives indicate they function as mixed-type inhibitors, adsorbing onto the metal surface and forming a protective film. This adsorption follows the Langmuir isotherm model. The synergistic effect of these related compounds with surfactants like Tween-80 has also been noted to significantly enhance corrosion inhibition efficiency. It is important to emphasize that this data pertains to derivatives and not to this compound itself, for which specific corrosion inhibition studies are not available.
Sensing Platform Design Based on Spectroscopic Probes
No information is available in the scientific literature regarding the design or use of this compound in the development of sensing platforms or as a spectroscopic probe for the detection of analytes.
Q & A
What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine, and how is the product characterized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, 9-chloro-1,2,3,4-tetrahydroacridine intermediates (e.g., compound 17 in ) react with amines under reflux conditions in phenol or methanol. Post-synthesis, characterization involves 1H-NMR and 13C-NMR to confirm the amine substitution and methyl group positioning. High-resolution mass spectrometry (HRMS) or HRESI-MS validates molecular weight and purity .
How is the purity and structural integrity of the compound confirmed post-synthesis?
Basic Research Question
Purity is assessed via HPLC with UV detection, while structural integrity is verified using multinuclear NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks. For example, in , HRMS with electrospray ionization (ESI) confirmed the molecular ion peak ([M+H]+) of diarylated derivatives, ensuring accurate mass alignment with theoretical values .
What in vitro assays are used to evaluate its cholinesterase inhibitory activity?
Advanced Research Question
The compound’s acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is tested using Ellman’s method , where enzyme activity is measured spectrophotometrically via hydrolysis of acetylthiocholine. IC50 values are calculated and compared to reference inhibitors like tacrine. For instance, derivatives in and showed micromolar-range IC50 values, with structural modifications (e.g., methoxy groups) impacting potency .
How does molecular docking with AutoDock Vina predict binding to targets like AChE?
Advanced Research Question
AutoDock Vina optimizes binding mode predictions by evaluating ligand-receptor interactions through a scoring function. The compound’s 3D structure is docked into the AChE active site (e.g., PDB 4EY7). Key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with catalytic triad residues) are analyzed. highlights derivatives like 64 , where bromophenyl substitutions enhanced binding affinity .
What in vivo models assess cognitive enhancement in Alzheimer’s disease research?
Advanced Research Question
The Morris water maze (MWM) and passive avoidance tests are used to evaluate spatial memory and fear-conditioned learning in rodents. For example, demonstrated that 2-methyl derivatives reversed scopolamine-induced memory deficits in mice, while used NMDA receptor models (e.g., MK-801) to study synergies with glutamatergic pathways .
How do structural modifications (e.g., alkylation, methoxy groups) affect activity and toxicity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:
- Methoxy groups (e.g., 7-methoxy substitution in ) reduce toxicity compared to tacrine but may lower AChE inhibition.
- Diarylation (e.g., 5,7-bis(4-methoxyphenyl) in ) enhances selectivity for AChE over BChE.
- N-alkyl chains (e.g., heptyl groups in ) improve blood-brain barrier permeability but may increase acute toxicity. Toxicity is assessed via LD50 in rodents and hepatocyte viability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
